Furoguaiaoxidin
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Overview
Description
Furoguaiaoxidin is a lignan compound isolated from the heartwood of Guaiacum officinale L. and Guaiacum sanctum L., which are plants native to the West Indies and northern South America . It is known for its unique structure, which includes alkoxy functions in the 3- and 4-methyl groups of 2,5-diaryl-3,4-dimethylfurans . This compound has garnered interest due to its potential anti-inflammatory properties .
Preparation Methods
Furoguaiaoxidin can be synthesized through a novel method of sequential introduction of alkoxy functions in the 3- and 4-methyl groups of 2,5-diaryl-3,4-dimethylfurans . The synthetic route involves the use of specific reagents and conditions to achieve the desired structure.
Chemical Reactions Analysis
Furoguaiaoxidin undergoes various chemical reactions, including oxidation and substitution reactions . Common reagents used in these reactions include nitric oxide and interleukin-1β . The major products formed from these reactions are typically derivatives of the original lignan structure, which retain the core functional groups .
Scientific Research Applications
Furoguaiaoxidin has been studied for its anti-inflammatory effects, particularly in the context of nitric oxide production in hepatocytes . It has shown potential in reducing inflammation by suppressing nitric oxide production in interleukin-1β-treated hepatocytes . Additionally, its unique structure and reactivity make it a subject of interest in organic chemistry research .
Mechanism of Action
The mechanism by which furoguaiaoxidin exerts its anti-inflammatory effects involves the suppression of nitric oxide production . This is achieved through the inhibition of the inducible nitric oxide synthase (iNOS) gene expression . The molecular targets and pathways involved in this process are similar to those observed in other lignans, such as gomisin N from Schisandra chinensis fruits .
Comparison with Similar Compounds
Furoguaiaoxidin is similar to other lignans isolated from guaiac resin, such as dehydroguaiaretic acid, meso-dihydroguaiaretic acid, and furoguaiacin (α-guaiaconic acid) . this compound is unique due to its specific alkoxy functions and its potent anti-inflammatory properties . This sets it apart from other lignans, making it a compound of significant interest in both medicinal and organic chemistry research .
Properties
Molecular Formula |
C20H20O6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(Z)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C20H20O6/c1-11(19(23)13-5-7-15(21)17(9-13)25-3)12(2)20(24)14-6-8-16(22)18(10-14)26-4/h5-10,21-22H,1-4H3/b12-11- |
InChI Key |
ZTNYRNGTBAGYIZ-QXMHVHEDSA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)C1=CC(=C(C=C1)O)OC)/C(=O)C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(=C(C)C(=O)C1=CC(=C(C=C1)O)OC)C(=O)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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